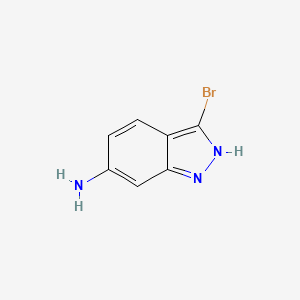

3-bromo-1H-indazol-6-amine

Descripción

Significance of the Indazole Scaffold in Chemical and Biological Research

The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry. samipubco.com This designation stems from its ability to interact with multiple biological targets, making it a valuable starting point for drug discovery. samipubco.com The versatility of the indazole core is demonstrated by its presence in a variety of marketed drugs and investigational compounds. researchgate.netirma-international.org Its unique chemical properties and the existence of diverse tautomeric forms make it a versatile scaffold for synthesizing a wide array of heterocyclic compounds. researchgate.netirma-international.orgigi-global.com

The synthetic accessibility of the indazole scaffold further enhances its utility, allowing for the creation of large and diverse compound libraries for structure-activity relationship (SAR) studies. samipubco.com This adaptability enables chemists to fine-tune the pharmacological profiles of indazole-based compounds. samipubco.com The indazole motif is found in molecules with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor properties. researchgate.netbenthamdirect.com For example, pazopanib, a multi-kinase inhibitor containing an indazole core, is approved for treating advanced renal cell carcinoma. samipubco.com

Overview of 3-Bromo-1H-indazol-6-amine within Indazole Chemical Space

Within the vast chemical space of indazole derivatives, this compound stands out as a key building block. Its structure, featuring a bromine atom at the 3-position and an amine group at the 6-position of the indazole ring, provides two reactive sites for further chemical modification. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The presence of the bromine atom, an electron-withdrawing group, influences the electronic properties of the indazole ring, while the amino group, an electron-donating group, also plays a crucial role in the molecule's reactivity and potential biological interactions. The strategic placement of these substituents makes this compound a subject of interest in the design of novel bioactive compounds.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIJITFZLLQUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598305 | |

| Record name | 3-Bromo-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52347-72-5 | |

| Record name | 3-Bromo-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Bromo 1h Indazol 6 Amine and Its Analogs

Established Synthetic Routes to Indazole Core Structures

The formation of the indazole ring system is a critical first step in the synthesis of 3-bromo-1H-indazol-6-amine. Several classical and modern synthetic methods are employed to construct this bicyclic heteroaromatic scaffold.

Cyclization Reactions in Indazole Synthesis

A variety of cyclization reactions have been developed for the synthesis of the indazole core. These methods often involve the formation of a key N-N bond and subsequent ring closure. Some of the well-established approaches include:

[3+2] Cycloaddition: This method involves the reaction of diazomethanes with benzyne, providing a direct route to the indazole ring system. nih.govacs.org

Diazotization or Nitrosation of ortho-alkylanilines: The diazotization of anilines bearing an alkyl group at the ortho position, followed by intramolecular cyclization, is a classic method for indazole synthesis. nih.govacs.org

Intramolecular Amination of ortho-haloarylhydrazones: This strategy relies on the cyclization of pre-formed hydrazones derived from ortho-haloaryl aldehydes or ketones. nih.govacs.org

Addition and Cyclization of Hydrazines: The reaction of hydrazines with ortho-haloarylaldehydes or ketones can lead to the formation of the indazole core through an addition-cyclization sequence. nih.govacs.org

Reductive Cyclization: The Cadogan reaction, a classical method, utilizes the reductive cyclization of nitroaromatic compounds to form 2H-indazoles, often under harsh conditions. nih.gov Milder variations of this reaction have also been developed. nih.gov Another approach involves the tin(II) chloride-mediated cyclization of 2-nitrobenzylamines. thieme-connect.com

Electrochemical Cyclization: An electrochemical approach has been developed for the radical Csp2–H/N–H cyclization of arylhydrazones to afford 1H-indazoles. rsc.org

Palladium-Catalyzed Cross-Coupling Approaches to Indazoles

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of indazoles. These methods offer mild reaction conditions and broad substrate scope.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, utilized for creating C(sp²)–C(sp²) bonds to construct arylated indazoles. nih.govrsc.org This reaction typically involves the coupling of a bromo-indazole with a boronic acid in the presence of a palladium catalyst and a base. nih.govrsc.orgrsc.org For instance, the synthesis of C7-arylated 4-substituted 1H-indazoles has been achieved through a Suzuki-Miyaura reaction of C7-bromo-4-substituted-1H-indazoles with various aryl boronic acids. nih.govrsc.org

Other palladium-catalyzed reactions, such as the Negishi and Sonogashira couplings, have also been employed in the synthesis and functionalization of indazoles. scielo.brthieme-connect.dechim.it A tandem palladium-catalyzed deacylative cross-coupling and denitrogenative cyclization of 2-iodoazoarenes with acyldiazoacetates provides a one-pot synthesis of 2H-indazoles. wiley.com

| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C7-bromo-4-substituted-1H-indazoles, Aryl boronic acids | Palladium catalyst, Base | C7-arylated 4-substituted 1H-indazoles | nih.govrsc.org |

| Tandem Deacylative Cross-Coupling and Denitrogenative Cyclization | 2-Iodoazoarenes, Acyldiazoacetates | Pd(PPh₃)₄, NaOH | 2H-Indazoles | wiley.com |

| Sonogashira Coupling | 5-Bromo-3-iodoindazoles, Terminal alkynes | [PdCl₂(PPh₃)₂], CuI, PPh₃, Et₃N | Alkynylated indazoles | thieme-connect.de |

Silver(I)-Mediated Intramolecular Oxidative C–H Amination in Indazole Synthesis

A novel and efficient route to 1H-indazoles involves a silver(I)-mediated intramolecular oxidative C–H amination. nih.govacs.orgbohrium.comnih.govacs.org This method is particularly effective for the synthesis of various 3-substituted indazoles that are challenging to prepare via other C–H amination techniques. nih.govacs.orgbohrium.comnih.gov Mechanistic studies suggest that this reaction proceeds through a single electron transfer (SET) mediated by the Ag(I) oxidant. nih.govacs.orgbohrium.comnih.gov The process has been shown to be efficient for synthesizing 1H-indazoles with a range of substituents at the 3-position, including amide, ketone, ester, olefin, and aryl groups. nih.govacs.org

Specific Approaches to Brominated Indazoles

The introduction of a bromine atom at a specific position on the indazole ring is a crucial step in the synthesis of this compound and its analogs.

Regioselective Bromination Methodologies

Achieving regioselectivity in the bromination of the indazole ring is essential. Several methods have been developed to control the position of bromination.

Direct Bromination: The use of bromine (Br₂) in a suitable solvent like dimethylformamide (DMF) can be employed for the bromination of the indazole core. google.com For example, 5-nitro-1H-indazole can be brominated at the 3-position using bromine in DMF. google.com

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the regioselective bromination of indazoles. nih.govchim.it It has been successfully used for the C7 bromination of 4-substituted 1H-indazoles. nih.govrsc.org The reaction conditions, such as solvent and temperature, can be tuned to achieve the desired regioselectivity. rsc.org For instance, the bromination of 2,6-dichlorobenzonitrile (B3417380) with NBS has been identified as an optimal method for preparing a precursor to 7-bromo-4-chloro-1H-indazol-3-amine. nih.gov

Synthesis of 6-Bromo-1H-indazole as a Precursor

The compound 6-bromo-1H-indazole is a key intermediate in the synthesis of various functionalized indazoles, including this compound. One common synthetic route to 6-bromo-1H-indazole involves the reaction of 4-bromo-2-fluorobenzaldehyde (B134337) with hydrazine (B178648) hydrate (B1144303) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. mdpi.com This precursor can then undergo further reactions, such as iodination at the 3-position, to introduce other functionalities. rsc.org For example, 6-bromo-1H-indazole can be iodinated using iodine and potassium hydroxide (B78521) in DMF to produce 6-bromo-3-iodo-1H-indazole. rsc.org This intermediate can then participate in palladium-catalyzed cross-coupling reactions. rsc.org

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromo-2-fluorobenzaldehyde | Hydrazine hydrate, DMSO | 6-Bromo-1H-indazole | 99% | mdpi.com |

| 6-Bromo-1H-indazole | I₂, KOH, DMF | 6-Bromo-3-iodo-1H-indazole | 71.2% | rsc.org |

Introduction of Amine Functionality at the 6-Position

The installation of an amino group at the 6-position of the indazole core is a critical transformation for creating a wide array of biologically active molecules. researchgate.netnih.gov This functional group can act as a hydrogen bond donor or acceptor and provides a synthetic handle for further elaboration. researchgate.net

The most prevalent and industrially viable strategy for introducing an amine at the 6-position of the indazole ring involves the reduction of a corresponding 6-nitroindazole (B21905) precursor. preprints.org This two-step approach begins with the nitration of an appropriate indazole or a precursor to the indazole ring, followed by the reduction of the nitro group. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often high-yielding and clean. For instance, the reduction of 6-nitro-1H-indazole to 1H-indazol-6-amine can achieve yields of 85–90% under optimized conditions. Other strategies can include nucleophilic aromatic substitution on an indazole bearing a suitable leaving group at the 6-position, though the nitro-reduction pathway is generally preferred for its efficiency and the accessibility of nitro-substituted precursors.

Table 1: Comparison of Amination Strategies for the Indazole-6-Position

| Method | Precursor | Reagents & Conditions | Product | Yield/Notes | Reference |

|---|---|---|---|---|---|

| Nitro Group Reduction | 6-Nitro-1H-indazole | H₂, 10% Pd/C, Ethanol/Water, 50°C, 5 bar | 1H-Indazol-6-amine | 85-90%. A widely adopted and efficient method. | |

| Nitro Group Reduction | 3-Methyl-6-nitro-1H-indazole | H₂, Pd/C, Methanol | 3-Methyl-1H-indazol-6-amine | 87.3%. Part of a multi-step synthesis; purification achieved by acid-base extraction, avoiding chromatography. | preprints.org |

| Nucleophilic Aromatic Substitution | 4-Bromo-2,6-difluoropyridine (as a related heterocyclic example) | 6-Aminoindazole, various solvents | 2-(6-Aminoindazolyl)-4-bromo-6-fluoropyridine | Demonstrates the utility of aminoindazoles as nucleophiles in building more complex structures. | mdpi.com |

Once the primary amine is installed at the 6-position, reductive amination serves as a powerful tool to generate diverse libraries of secondary and tertiary amines. nih.gov This reaction involves the condensation of the 6-aminoindazole with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. Mild and selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), are frequently used to avoid the reduction of other functional groups on the indazole scaffold. nih.gov This pathway is highly effective for synthesizing N-alkyl or N-arylmethyl derivatives at the 6-amino position. For example, a series of 6-substituted aminoindazole derivatives were synthesized by reacting the parent amine with various aldehydes in the presence of sodium cyanoborohydride. nih.gov Similarly, the reaction between 3-methyl-1H-indazol-6-amine and formaldehyde, followed by reduction, yielded N,3-dimethyl-1H-indazol-6-amine in 86.7% yield. preprints.org

Table 2: Examples of Reductive Amination on Indazole Scaffolds

| Indazole Substrate | Carbonyl Compound | Reducing Agent | Product Example | Notes | Reference |

|---|---|---|---|---|---|

| 6-Aminoindazole derivatives | Various aldehydes/ketones | Sodium cyanoborohydride (NaBH₃CN) | N-substituted-1H-indazol-6-amines | A versatile method for creating libraries of secondary amine derivatives. | nih.gov |

| 3-Methyl-1H-indazol-6-amine | Formaldehyde | Not specified, but part of a standard reductive amination protocol | N,3-Dimethyl-1H-indazol-6-amine | Achieved a high yield of 86.7% under basic conditions. | preprints.org |

| 1H-Indazole (N1-alkylation) | Isobutyraldehyde | H₂, 5% Pt/C | 1-Isobutyl-1H-indazole | A two-step enamine condensation/hydrogenation process was more successful than standard one-pot reductive amination for N1-alkylation. rsc.orgnih.gov | rsc.orgnih.gov |

Advanced Synthetic Methodologies for the this compound Scaffold

The construction of the this compound framework requires a strategic, multi-step approach that carefully controls the introduction of substituents onto the core structure.

The synthesis of this compound and its analogs typically starts from a substituted benzonitrile. A common and effective route involves the cyclization of a substituted 2-halobenzonitrile with hydrazine. researchgate.netnih.govmdpi.com For instance, the synthesis of the analogous 7-bromo-4-chloro-1H-indazol-3-amine begins with 2,6-dichlorobenzonitrile. researchgate.netnih.gov This starting material undergoes regioselective bromination to produce 3-bromo-2,6-dichlorobenzonitrile (B3239784). nih.gov This key intermediate is then treated with hydrazine. The hydrazine attacks the carbon bearing the fluorine or chlorine atom ortho to the nitrile group, followed by intramolecular cyclization and tautomerization to yield the 3-aminoindazole ring. researchgate.net

Adapting this logic to the target compound, a plausible synthetic sequence would be:

Start with a suitable precursor , such as 2-fluoro-5-nitrobenzonitrile.

Bromination at the C6 position (relative to the fluorine) to introduce the bromine that will become the 3-bromo substituent of the indazole.

Cyclization with hydrazine to form 3-bromo-6-nitro-1H-indazole. In this step, hydrazine displaces the fluorine and cyclizes with the nitrile group.

Reduction of the nitro group at the 6-position using methods like catalytic hydrogenation (e.g., H₂/Pd-C) to afford the final product, this compound.

Derivatization of key intermediates is crucial. For example, 6-bromo-1H-indazole can be iodinated at the 3-position using iodine and potassium hydroxide to form 6-bromo-3-iodo-1H-indazole, which can then participate in Suzuki coupling reactions. rsc.org This demonstrates the ability to introduce different halogens at the 3-position, which can be subsequently used for various cross-coupling chemistries to build more complex analogs.

Table 3: Key Intermediates in the Synthesis of this compound Analogs

| Compound Name | Role/Synthetic Step | Significance | Reference |

|---|---|---|---|

| 3-Bromo-2,6-dichlorobenzonitrile | Precursor to indazole ring | Formed by regioselective bromination; cyclizes with hydrazine to form a halogenated 3-aminoindazole. nih.gov | nih.gov |

| 6-Bromo-1H-indazole | Starting material for 3-position functionalization | Can be brominated or iodinated at the 3-position to create di-halogenated intermediates for selective cross-coupling. rsc.orgbeilstein-journals.org | rsc.orgbeilstein-journals.org |

| 6-Bromo-3-iodo-1H-indazole | Intermediate for Suzuki coupling | The differing reactivity of iodine and bromine allows for selective functionalization at the C3 and C6 positions. rsc.org | rsc.org |

| 5-Bromo-1H-indazol-3-amine | Intermediate from 2-halobenzonitrile | Synthesized from 5-bromo-2-fluorobenzonitrile (B68940) and hydrazine; serves as a core for further derivatization. mdpi.com | mdpi.com |

Transitioning a synthetic route from laboratory scale to large-scale production presents significant challenges, including cost, safety, purity, and isomer separation. nih.govresearchgate.net

Challenges:

Cost of Starting Materials: Routes relying on highly functionalized or complex starting materials, such as 3-bromo-6-chloro-2-fluorobenzonitrile, can be prohibitively expensive for large-scale manufacturing. semanticscholar.org

Hazardous Reagents and Reactions: Bromination reactions, particularly those using reagents like potassium bromate (B103136) or bromine itself, can be highly exothermic and pose safety risks on a large scale. nih.gov

Regioselectivity: The formation of the indazole ring from substituted benzonitriles can lead to the formation of regioisomers, which are often difficult and costly to separate, typically requiring column chromatography. nih.govresearchgate.net For example, the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine yields a 70:30 mixture of the desired 7-bromo-4-chloro-1H-indazol-3-amine and its isomer. semanticscholar.org

Purification: The reliance on silica (B1680970) gel chromatography for purification is not ideal for large-scale production due to solvent consumption and cost.

Innovations:

Economical Routes: Recent process development has focused on using cheaper, more accessible starting materials, such as 2,6-dichlorobenzonitrile. researchgate.netsemanticscholar.org

Optimized Reaction Conditions: To improve safety and selectivity, bromination conditions have been extensively optimized. Using N-Bromosuccinimide (NBS) in sulfuric acid at controlled temperatures was found to be a safer and more efficient alternative to other brominating agents. nih.gov Fine-tuning the molar equivalents of NBS (e.g., to 1.07 eq.) was shown to minimize the formation of over-brominated byproducts. nih.govsemanticscholar.org

Non-Chromatographic Purification: Innovations in purification involve developing methods based on precipitation and recrystallization. By carefully selecting solvent systems (e.g., a methanol/water mixture), the desired regioisomer can be selectively precipitated from the reaction mixture, providing high purity material without the need for chromatography. semanticscholar.org This approach has been successfully demonstrated on hundred-gram scales. researchgate.net

Table 4: Optimization of Bromination for Scale-Up Synthesis of a Halogenated Indazole Precursor (3-Bromo-2,6-dichlorobenzonitrile)

| Entry | Brominating Reagent (eq.) | Acid (eq.) | Temperature (°C) | Result | Reference |

|---|---|---|---|---|---|

| 1 | NBS (1.2) | H₂SO₄ (conc.) | 25 | 75% desired product, 12% starting material, 12% dibrominated product. | nih.govsemanticscholar.org |

| 2 | NBS (1.2) | H₂SO₄ (conc.) | 50 | Dominated by hydration of nitrile and over-bromination. | nih.govsemanticscholar.org |

| 3 | NBS (1.07) | H₂SO₄ (conc.) | 25 | >93% desired product, minimal byproducts. | nih.govsemanticscholar.org |

| 4 | NBS (1.07) | TFA or Acetic Acid | 25 | No reaction. | nih.gov |

| 5 | NBS (1.07) | 96% H₂SO₄ (10) | 25 | Optimal conditions for scale-up, demonstrated on 25-300g scale. | nih.govsemanticscholar.org |

Reaction Mechanisms and Chemical Reactivity of 3 Bromo 1h Indazol 6 Amine

Mechanistic Investigations of Indazole Formation and Functionalization

The synthesis of the 3-aminoindazole scaffold is a critical process, often achieved through carefully controlled cyclization and coupling reactions.

The formation of the 3-aminoindazole ring system frequently employs Nucleophilic Aromatic Substitution (SNAr) chemistry. mdpi.com This pathway is particularly effective when starting with appropriately substituted benzonitriles. A common strategy involves the reaction of a 2-halobenzonitrile derivative with hydrazine (B178648). mdpi.comthieme-connect.de

The mechanism proceeds via the nucleophilic attack of hydrazine on the carbon atom bearing the nitrile group. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine displaces a halide (typically fluoride (B91410) or chloride) at the ortho position of the benzene (B151609) ring. mdpi.com For instance, the synthesis of a similar structure, 7-bromo-4-chloro-1H-indazol-3-amine, is achieved by reacting 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine. mdpi.com The hydrazine first attacks the nitrile and then displaces one of the chlorine atoms to form the indazole ring. The use of a highly electronegative leaving group, such as fluorine, at the ortho position of the nitrile is particularly effective in facilitating this SNAr reaction. mdpi.comthieme-connect.de

The crucial carbon-nitrogen bonds that define the indazole heterocycle are typically formed during the cyclization step. The reaction of a substituted 2-halobenzonitrile with hydrazine is a prime example of a process that forms two essential C-N bonds. mdpi.com The first is the initial attack on the nitrile, and the second is the intramolecular SNAr cyclization that forms the pyrazole (B372694) ring. mdpi.com

Beyond the ring formation, C-N coupling reactions are also vital for functionalizing the indazole core or the exocyclic amine group. While not part of the primary ring formation for 3-aminoindazoles, transition-metal-catalyzed methods like Buchwald-Hartwig coupling are essential for creating C-N bonds in other contexts involving indazole derivatives. rsc.org A metal-free approach for C-N bond formation has also been reported, which involves an ipso substitution mechanism, highlighting a greener alternative to metal-promoted cross-coupling reactions. nih.gov

While the core SNAr formation of 3-aminoindazoles can proceed without a metal catalyst, subsequent functionalization of the 3-bromo-1H-indazol-6-amine scaffold heavily relies on catalysis. mdpi.com Transition metals, particularly palladium, play a pivotal role in modifying the molecule.

Palladium-catalyzed cross-coupling reactions are widely used. The bromine atom at the C3 position serves as an excellent handle for reactions like the Heck and Suzuki couplings. rsc.orgbeilstein-journals.org In a Heck reaction involving 3-bromoindazoles, a palladium(0) species, often generated in situ from Pd(OAc)₂, undergoes oxidative addition into the C-Br bond. This is followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the vinylated indazole product. beilstein-journals.org Ligands such as triphenylphosphine (B44618) (PPh₃) and additives like tetrabutylammonium (B224687) bromide (TBAB) are often crucial for stabilizing the palladium catalyst and promoting the reaction pathway. beilstein-journals.org

Silver (Ag) and tin (Sn) have also been reported as catalysts for synthesizing substituted indazole motifs through different mechanistic pathways, such as intermolecular oxidative C-H amination. nih.gov In some syntheses, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a key step, for example, in the reduction of a nitro group to form the amine at the C6 position on the indazole precursor.

| Reaction Type | Catalyst System | Reactant Position | Purpose | Reference |

| Heck Coupling | Pd(OAc)₂ / PPh₃ / TBAB | C3-Br | C-C bond formation (Vinylation) | beilstein-journals.org |

| Suzuki Coupling | Palladium Catalyst | C6-Position (via boronic acid) | C-C bond formation (Arylation) | nih.gov |

| Hydrogenation | H₂ / Pd-C | Nitro group on precursor | Reduction of nitro to amine | |

| C-H Amination | Ag(I) | C-H bond on precursor | C-N bond formation | nih.gov |

Reactivity at the Indazole Ring System

The reactivity of this compound is a composite of the electronic properties of the heterocyclic core and its substituents.

The indazole ring is an aromatic system capable of undergoing electrophilic aromatic substitution (EAS). smolecule.comsmolecule.com The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents. The amine group (-NH₂) at C6 is a powerful activating group and is ortho-, para-directing. The bromine atom at C3 is a deactivating group but is also ortho-, para-directing. The pyrazole portion of the heterocycle also influences reactivity.

Computational methods like RegioSQM have been developed to predict the most likely sites for EAS on heteroaromatic systems by identifying the carbon atoms with the highest proton affinity. rsc.org For indazoles, these models help predict which of the available positions on the benzene ring (C4, C5, C7) is most nucleophilic. In a practical example, the direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) resulted in the formation of an undesired regioisomer, demonstrating that the reaction is highly sensitive to the electronic environment of the ring. mdpi.com Given the strong activating effect of the C6-amine, electrophilic attack on this compound would be expected to occur preferentially at the C5 or C7 positions.

The primary amine group at the C6 position is nucleophilic and readily participates in reactions with a variety of electrophiles. This allows for extensive functionalization of the molecule. Common reactions include acylation, alkylation, and sulfonylation.

Acylation: The amine can react with acyl chlorides or anhydrides to form amides. For instance, the acylation of a 3-aminoindazole with cyclopropanecarbonyl chloride is a key step in the synthesis of certain kinase inhibitors. nih.gov Similarly, acetylation using acetic anhydride (B1165640) is a common transformation.

Alkylation: The amine can be alkylated using alkyl halides. This reaction forms secondary amines, as seen in the synthesis of N-(4-fluorobenzyl)-1H-indazol-6-amine, a compound investigated for its antiproliferative activity. researchgate.net

Reductive Amination: The amine group can also be synthesized via the reduction of a nitro group, or it can participate in reductive amination with aldehydes or ketones to form more complex substituted amines.

These transformations are fundamental to using this compound as a building block in medicinal chemistry, allowing for the systematic modification of its structure to optimize biological activity. researchgate.net

| Reaction | Electrophile | Product Type | Reference |

| Acylation | Acyl Chloride, Anhydride | Amide | nih.gov |

| Alkylation | Alkyl Halide | Secondary Amine | researchgate.net |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

Derivatization and Functionalization Strategies of 3 Bromo 1h Indazol 6 Amine

Modifications at the Amino Group (N6)

The amino group at the N6 position of 3-bromo-1H-indazol-6-amine offers a prime site for derivatization, enabling the introduction of various functional groups through acylation, alkylation, and arylation reactions.

Acylation of the N6 amino group is a common strategy to introduce amide functionalities. For instance, the reaction of 3-aminoindazoles with acylating agents like cyclopropanecarbonyl chloride can yield the corresponding N-acylated products. This transformation is a key step in the synthesis of certain kinase inhibitors. nih.gov The resulting amide bond can play a crucial role in the biological activity of the final compound.

A general procedure for acylation involves dissolving the 3-aminoindazole in a suitable solvent and adding the acylating agent, often in the presence of a base to neutralize the acid byproduct. The reaction conditions are typically mild to avoid unwanted side reactions.

The N6 amino group can undergo alkylation and arylation to introduce a wide array of substituents. N-methylation at the 1-position of a similar compound, 6-Bromo-1H-indazol-4-amine, has been achieved using methyl iodide in the presence of a strong base like sodium hydride. This reaction proceeds via the deprotonation of the indazole nitrogen followed by nucleophilic attack on the alkyl halide. A similar principle can be applied to the N6 amino group under appropriate conditions.

Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and can be employed for the arylation of the amino group. This reaction typically involves a palladium catalyst, a suitable ligand, and a base to couple the amine with an aryl halide or triflate. While specific examples for the N6 amino group of this compound are not detailed in the provided context, the Buchwald-Hartwig reaction is a general and widely used method for N-arylation of amino-substituted heterocycles.

Transformations at the Bromine Atom (C3)

The bromine atom at the C3 position is a versatile handle for introducing molecular diversity through various cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from the this compound scaffold.

Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the C3 position of this compound. These reactions enable the formation of new bonds with a high degree of control and functional group tolerance.

The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. This reaction has been successfully applied to 3-bromoindazoles to synthesize 3-aryl-1H-indazoles. researchgate.netnih.gov The reaction typically utilizes a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a solvent system often comprising a mixture of an organic solvent and water. researchgate.netnih.govrsc.org

Microwave-assisted Suzuki-Miyaura coupling has been shown to be an efficient method for the synthesis of 3-aryl-1H-indazol-5-amine derivatives, suggesting its applicability to the 6-amino isomer as well. researchgate.net The use of microwave irradiation can significantly reduce reaction times and improve yields. researchgate.net The choice of catalyst, base, and solvent can be optimized to achieve high yields for a variety of aryl and heteroaryl boronic acids. nih.govrsc.orgnih.gov For example, the coupling of 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids proceeded in good yields using Pd(dppf)Cl₂ as the catalyst. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromoindazoles

| Catalyst | Base | Solvent | Temperature | Yield | Reference |

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 °C (µW) | Good to Excellent | researchgate.net |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | High | nih.gov |

| Pd(OAc)₂ / RuPhos | K₃PO₄ | dioxane/H₂O | Not Specified (µW) | Good to Excellent | researchgate.net |

| PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 110 °C | Varied | nih.govrsc.org |

This table presents a summary of conditions used for Suzuki-Miyaura coupling of various bromoindazoles, which can be indicative for this compound.

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed couplings can be utilized for C3 functionalization. The Stille coupling, which involves the reaction of an organotin compound with an organic halide, has been used to prepare 3-vinylindazole from 3-bromo-1H-indazole, albeit with the drawback of using toxic tin reagents. nih.gov

The Heck coupling, which pairs an unsaturated halide with an alkene, and the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, are also powerful tools for C-C bond formation at the C3 position. While specific examples for this compound are not provided, these reactions are generally applicable to aryl bromides. Sequential palladium-catalyzed reactions, such as a Suzuki coupling followed by a direct C-H arylation, have been developed for the functionalization of other heterocyclic systems and could potentially be adapted for this compound. mdpi.com

Carbon-Hydrogen Functionalization Strategies

Direct carbon-hydrogen (C-H) functionalization has emerged as a powerful and efficient strategy for the derivatization of the indazole core, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Research into this area aims to selectively activate and transform specific C-H bonds of the indazole ring into new carbon-carbon or carbon-heteroatom bonds.

Recent strategies have highlighted the use of transition-metal catalysis to achieve otherwise challenging transformations. For instance, rhodium(III)/copper(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation have been employed for the synthesis of 1H-indazoles from ethyl benzimidates and nitrosobenzenes nih.gov. These methods demonstrate high functional group tolerance, including compatibility with halogen substituents like bromine, which provides a synthetically useful handle for further modifications on the resulting indazole products nih.gov.

For pre-formed indazole rings, such as derivatives of this compound, regioselective functionalization of specific C-H bonds is a key challenge. The inherent reactivity of the indazole nucleus often favors substitution at the C3 position. However, strategies have been developed to target other positions. One such method involves a regioselective C7 bromination of 4-substituted NH-free indazoles using N-bromosuccinimide (NBS) nih.gov. This newly installed bromine at C7 then serves as a handle for subsequent palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with various aryl boronic acids. This two-step sequence effectively achieves a formal C-H arylation at the C7 position, yielding novel 7-aryl-1H-indazole compounds nih.gov. Overcoming the higher reactivity of the C3 position is a significant hurdle, but influencing the electronic properties of the indazole ring with substituents at other positions can help direct the regioselectivity of C-H functionalization reactions nih.gov.

N-Substitution of the Indazole Ring (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, both of which are potential sites for substitution. The direct alkylation or arylation of an NH-indazole typically results in a mixture of N1 and N2 substituted isomers, presenting a significant synthetic challenge nih.govresearchgate.net. The ratio of these isomers is highly dependent on the reaction conditions, the nature of the substituents on the indazole ring, and the electrophile used d-nb.info. Generally, the 1H-tautomer is considered to be more thermodynamically stable than the corresponding 2H-tautomer nih.gov. Consequently, developing methods for the regioselective N-substitution is crucial for the synthesis of specific, biologically active indazole derivatives.

Regioselective N-Alkylation and N-Arylation

Achieving regioselectivity in the N-alkylation and N-arylation of indazoles is a primary focus of synthetic research on this scaffold. The outcome of these reactions can be finely tuned by the careful selection of base, solvent, and electrophile.

Studies have shown that steric and electronic effects of substituents on the indazole ring profoundly impact the N1/N2 regioisomeric distribution nih.gov. A widely successful protocol for achieving high N1 selectivity involves the use of sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) as the solvent d-nb.infonih.gov. For example, in the N-alkylation of various C3-substituted indazoles, this NaH/THF system consistently yields the N1-alkylated product with greater than 99% regioselectivity nih.gov. This high selectivity is attributed to a chelation mechanism where the sodium cation coordinates with the N2 nitrogen and an oxygen atom in a C3 substituent, directing the electrophile to the N1 position nih.gov.

Conversely, N2 selectivity can be achieved under different conditions or with specific substitution patterns on the indazole ring. For instance, employing indazoles with electron-withdrawing groups like nitro (NO₂) or carboxylate (CO₂Me) at the C7 position can lead to excellent N2 regioselectivity (≥ 96%) nih.gov. The choice of solvent can also play a critical role; solvent-dependent regioselectivity has been observed in reactions using sodium bis(trimethylsilyl)amide (NaHMDS), with different isomeric ratios obtained in THF versus dimethyl sulfoxide (B87167) (DMSO) d-nb.info.

The table below summarizes findings on the regioselective N-alkylation of various indazole derivatives.

| Indazole Substrate | Base | Solvent | Electrophile | N1:N2 Ratio | Reference(s) |

| 3-Carboxymethyl indazole | NaH | THF | Alkyl bromide | >99:1 | nih.gov |

| 3-tert-Butyl indazole | NaH | THF | Alkyl bromide | >99:1 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | DMF | Various alcohols (Mitsunobu) | >99:1 (N1) | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | PPh₃/DIAD | THF | Various alcohols (Mitsunobu) | >99:1 (N2) | nih.gov |

| C7-NO₂ substituted indazole | NaH | THF | Alkyl bromide | 4:96 | nih.gov |

Protecting Group Strategies in Synthesis

In the multistep synthesis of complex molecules derived from this compound, the use of protecting groups for the indazole nitrogen atoms is an essential strategy. Protection prevents undesired side reactions at N1 or N2 during subsequent synthetic transformations on other parts of the molecule.

A common and effective protecting group for the indazole nitrogen is the tert-butoxycarbonyl (Boc) group. The introduction of the Boc group can be highly regioselective. For instance, the reaction of 3-amino-6-bromo-indazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) results in the formation of the N1-protected product, which has been confirmed by crystal data iucr.org. This thermodynamic N1 protection is a common outcome under standard basic or neutral conditions researchgate.net.

The choice of a protecting group is often strategic and depends on the stability required for subsequent reaction steps and the conditions needed for its eventual removal. In some cases, the robust nature of the Boc group, which requires acidic conditions for removal, can be detrimental if other acid-labile functional groups are present in the molecule. For example, in a synthesis where an ester was sensitive to decarboxylation under acidic conditions, a Boc protecting group was replaced with an ethoxycarbonyl group. The ethoxycarbonyl group offered similar stability to bases and reducing agents but could be removed under milder conditions, thus preserving the carboxylate functionality mdpi.com.

The table below lists common protecting groups for the indazole ring.

| Protecting Group | Abbreviation | Introduction Reagent | Typical Use Case | Reference(s) |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Regioselective protection at N1 under thermodynamic control. | researchgate.netiucr.org |

| Ethoxycarbonyl | - | Ethyl chloroformate | Alternative to Boc when milder deprotection is needed to avoid side reactions like decarboxylation. | mdpi.com |

| Tetrahydropyranyl | THP | Dihydropyran (DHP) | Protection of indazole nitrogen to allow for selective functionalization elsewhere on the molecule. | rsc.org |

Conclusion

Medicinal Chemistry and Biological Activity of 3 Bromo 1h Indazol 6 Amine Derivatives

The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry. nih.govbenthamdirect.comnih.gov This designation is attributed to its ability to serve as a versatile scaffold for the development of ligands for a diverse range of biological targets, demonstrating a broad spectrum of pharmacological activities. nih.govdntb.gov.ua Indazole-containing compounds have shown significant potential in the development of novel pharmaceuticals for treating various diseases, including bacterial and fungal infections, inflammation, and cancer. nih.gov

In the realm of oncology, the indazole moiety is a recurrent structural motif in many biologically active molecules and approved anti-cancer agents. nih.govresearchgate.net Marketed drugs such as Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Axitinib, another kinase inhibitor used in cancer chemotherapy, feature the indazole core. researchgate.net The therapeutic success of these agents underscores the importance of the indazole scaffold as a useful template for the design and development of new and effective anti-cancer drugs. nih.gov Its distinct structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone in the search for novel therapeutic agents. nih.gov

Anti-cancer Research Applications

Derivatives of 3-bromo-1H-indazol-6-amine are a subject of significant interest in anti-cancer research due to their potential to inhibit cancer cell growth and induce cell death through various mechanisms. The core structure is a key building block in the synthesis of potential therapeutic agents for various cancers. chemimpex.com

Inhibition of Cellular Proliferation in Cancer Cell Lines

A crucial aspect of anti-cancer drug discovery is the ability of a compound to inhibit the proliferation of cancer cells. Numerous studies have demonstrated the potent anti-proliferative effects of 1H-indazol-6-amine derivatives across a spectrum of human cancer cell lines.

For instance, a series of 6-substituted amino-1H-indazole derivatives showed growth inhibitory activity with IC50 values ranging from 2.9 to 59.0 µM in four different human cancer cell lines. researchgate.net One notable compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, exhibited a potent antiproliferative IC50 value of 14.3 µM in the human colorectal cancer cell line (HCT116). researchgate.net Another derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, displayed even greater potency with an IC50 value of 0.4 µM in the same cell line. researchgate.net

Furthermore, a separate study on 1H-indazole-3-amine derivatives revealed significant activity against a panel of cancer cells. nih.gov Compound 6o from this series showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.govbohrium.com Other derivatives also exhibited activity against lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.govbohrium.com

The anti-proliferative activity of these compounds highlights the potential of the substituted indazole scaffold in developing novel cytotoxic agents.

Table 1: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | Colorectal Cancer | 14.3 | researchgate.net |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | Colorectal Cancer | 0.4 | researchgate.net |

| Compound 6o (an indazole-3-amine derivative) | K562 | Chronic Myeloid Leukemia | 5.15 | nih.govbohrium.com |

| Compound 6a (an indazole-3-amine derivative) | K562 | Chronic Myeloid Leukemia | 5.19 | nih.gov |

| Compound 6a (an indazole-3-amine derivative) | A549 | Lung Cancer | 8.21 | nih.gov |

| Compound 6a (an indazole-3-amine derivative) | PC-3 | Prostate Cancer | 6.12 | nih.gov |

| Compound 6a (an indazole-3-amine derivative) | Hep-G2 | Hepatoma | 5.62 | nih.gov |

| Compound 2f (an indazole derivative) | 4T1 | Breast Cancer | 0.23–1.15 | nih.gov |

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. A key mechanism of action for many anti-cancer drugs is the induction of apoptosis in tumor cells. Research has shown that this compound derivatives can effectively trigger this process.

Studies on indazole derivatives have demonstrated their ability to promote apoptosis in a dose-dependent manner. For example, treatment of breast cancer cells with compound 2f led to a significant increase in apoptosis. nih.gov This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The balance between Bax and Bcl-2 is crucial for regulating apoptosis, and a shift towards higher Bax levels promotes cell death.

In another study, compound 6o was also found to induce apoptosis in K562 leukemia cells. nih.govbohrium.com When these cells were treated with increasing concentrations of the compound, the total apoptosis rate (including early and late apoptosis) increased significantly. nih.gov This suggests that the cytotoxic effects of these indazole derivatives are, at least in part, mediated by the activation of the apoptotic pathway.

Cell Cycle Modulation Studies

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation, often due to defects in cell cycle regulation. Therefore, targeting the cell cycle is a valid strategy for cancer therapy.

Certain derivatives of 1H-indazol-6-amine have been shown to modulate the cell cycle in cancer cells. For instance, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which showed potent anti-proliferative activity, was found to cause G2/M cell cycle arrest in HCT116 colorectal cancer cells. researchgate.net By arresting the cell cycle at this phase, the compound prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth. This finding indicates that the anti-proliferative effects of some indazole derivatives are linked to their ability to interfere with cell cycle progression. researchgate.net

Specific Enzyme and Receptor Targeting

The anti-cancer activity of many drugs stems from their ability to specifically inhibit enzymes or receptors that are critical for cancer cell survival and proliferation. Indazole derivatives have been designed and synthesized to target such specific molecular entities.

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways regulating cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for drug development. The indazole scaffold is a key component of many kinase inhibitors. nih.govnih.gov

Derivatives of 3-amino-1H-indazole have been specifically designed as potent kinase inhibitors. nih.gov These compounds have been shown to target the "DFG-out" inactive conformation of kinases, a strategy to achieve inhibitor selectivity. nih.gov Research has identified 3-amino-1H-indazol-6-yl-benzamide derivatives that exhibit single-digit nanomolar efficacy against kinases such as FLT3, c-Kit, and the gatekeeper mutant PDGFRα-T674M. nih.govnih.gov

Another study focused on (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. rsc.org Dysregulation of PLK4 is found in several human cancers. One derivative, compound 14i, demonstrated excellent inhibitory activity against PLK4 with an IC50 of 11.2 nM and potent anti-proliferative effects against breast cancer cell lines. rsc.org

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 14i | PLK4 | 11.2 | rsc.org |

| Compound 14a | PLK4 | 74.9 | rsc.org |

| Axitinib | PLK4 | 41.3 | rsc.org |

| 3-amino-1H-indazol-6-yl-benzamide derivatives (e.g., Compound 4 and 11) | FLT3, c-Kit, PDGFRα-T674M | Single-digit nanomolar EC50 | nih.govnih.gov |

Other Emerging Therapeutic Applications

Anti-inflammatory Research Potential

Derivatives of the indazole nucleus are well-recognized for their anti-inflammatory properties, often achieved through the inhibition of key signaling proteins known as kinases. nih.gov Kinases such as spleen tyrosine kinase (Syk) and p38 mitogen-activated protein (MAP) kinase are crucial mediators in inflammatory pathways. The development of inhibitors for these kinases is a major focus of anti-inflammatory drug discovery. nih.govgoogle.com

While the broader class of indazoles has been extensively studied, specific research focusing on derivatives of this compound for anti-inflammatory purposes has been niche. The strategic placement of the bromine atom at the 3-position and the amine group at the 6-position provides a unique template for creating targeted inhibitors. For instance, a patent for substituted indazoles as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target for inflammatory diseases, highlights the therapeutic potential of this compound class. google.com However, detailed public data on the specific inhibitory activity of this compound derivatives against key inflammatory kinases remains limited.

| Target | Therapeutic Area | Role in Inflammation |

|---|---|---|

| p38 MAP Kinase | Inflammatory Diseases (e.g., RA, COPD) | Regulates the production of pro-inflammatory cytokines like TNF-α and IL-1. epo.org |

| Spleen Tyrosine Kinase (Syk) | Autoimmune Diseases, Allergic Inflammation | Mediates signaling from immune receptors, crucial for immune cell activation. |

| IRAK4 | Autoimmune and Inflammatory Diseases | Acts as a key kinase in the Toll-like receptor and IL-1 receptor signaling pathways. google.com |

Neurological Disorder Research

The indazole scaffold is a promising starting point for the development of agents targeting central nervous system (CNS) disorders. chemimpex.com One of the key areas of investigation is Parkinson's disease, a neurodegenerative condition characterized by the loss of dopaminergic neurons. A significant genetic contributor to Parkinson's disease is the Leucine-Rich Repeat Kinase 2 (LRRK2). Consequently, the development of LRRK2 inhibitors is a primary strategy for therapeutic intervention. google.com

Patents have been filed for indazole-based compounds as potent LRRK2 inhibitors, demonstrating the scaffold's utility in this area. google.com For example, pyrazolopyridine derivatives, which share structural similarities with indazoles, have been evaluated as LRRK2 kinase inhibitors. nih.gov Furthermore, research into a related compound, 6-amino-1-methyl-indazole (AMI), showed it could protect dopaminergic neurons by inhibiting tau protein hyperphosphorylation, a pathological hallmark of several neurodegenerative diseases. nih.gov This suggests that the 6-aminoindazole core is a viable pharmacophore for neuroprotection.

Another avenue of research involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine (B1211576) in the brain. Inhibiting MAO-B can increase dopamine levels, which is beneficial for Parkinson's patients. Pyrimido[1,2-b]indazole derivatives, synthesized from 1H-indazol-3-amines, have been identified as selective, reversible, and competitive inhibitors of human MAO-B and have demonstrated neuroprotective activity in cell-based assays. nih.gov

| Derivative Class | Target | Potential Indication | Key Finding |

|---|---|---|---|

| Indazole-substituted cyclopenta[c]pyrroles | LRRK2 | Parkinson's Disease, Alzheimer's Disease | Designed as potent inhibitors of LRRK2 kinase activity. google.com |

| 6-amino-1-methyl-indazole (AMI) | Tau Phosphorylation (GSK-3β) | Parkinson's Disease | Preserved dopaminergic neurons and improved behavioral symptoms in a mouse model. nih.gov |

| Pyrimido[1,2-b]indazoles | MAO-B | Parkinson's Disease | Showed selective MAO-B inhibition and protected neuronal cells from toxin-induced death. nih.gov |

Anti-HIV Research

The indazole core structure is featured in several antiviral agents. In the context of Human Immunodeficiency Virus (HIV), a significant breakthrough involves the long-acting capsid inhibitor, Lenacapavir. The synthesis of this potent anti-HIV drug relies on a key heterocyclic intermediate, 7-bromo-4-chloro-1H-indazol-3-amine. mdpi.comchemrxiv.org This specific intermediate underscores the importance of brominated 3-aminoindazoles in the development of modern antiretroviral therapies. sciencefeatured.comsemanticscholar.org

The synthesis of this crucial intermediate has been optimized to be more cost-effective and scalable, starting from inexpensive materials like 2,6-dichlorobenzonitrile (B3417380). mdpi.com While this research highlights the critical role of a bromo-amino-indazole structure, it is important to note that the specific isomer used for Lenacapavir (a 3-amino-7-bromoindazole) is different from the 6-amino-3-bromoindazole scaffold that is the focus of this article. Although indazole derivatives, in general, are cited for their potential anti-HIV activity, specific research detailing the development of derivatives from this compound as anti-HIV agents is not extensively documented in publicly available literature. nih.gov

| Compound Name | Role | Final Drug Product | Mechanism of Action |

|---|---|---|---|

| 7-bromo-4-chloro-1H-indazol-3-amine | Key Synthetic Intermediate | Lenacapavir | HIV Capsid Inhibitor |

Novel Applications and Future Research Directions

Applications in Material Science

The exploration of indazole derivatives in material science is a burgeoning field, with a particular focus on the development of advanced materials for organic electronics. Although specific studies on 3-bromo-1H-indazol-6-amine in this domain are not yet widely published, the electronic properties of related isomers suggest its potential utility. For instance, compounds like 6-bromo-1H-indazol-3-yl-amine are noted for their unique electronic characteristics, which are valuable in the creation of novel organic electronic materials. chemimpex.com The ability of such compounds to form stable complexes with metal ions also opens up possibilities for their use in catalysis and as precursors for advanced materials. chemimpex.com Similarly, 5-bromo-1H-indazol-3-amine is recognized for its applicability in creating new materials with specific electronic properties, potentially for use in organic semiconductors. chemimpex.com

The presence of the bromine atom and the amine group on the indazole core of this compound provides reactive sites that can be exploited for polymerization and the synthesis of novel organic polymers with tailored electronic and photophysical properties. These characteristics are highly sought after for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The foundational structure of this compound makes it a promising candidate for further investigation in these areas.

Potential in Agrochemical Development

The indazole moiety is a recognized pharmacophore in the agrochemical industry. Various bromo-H-indazol-amine isomers have been investigated for their potential as active ingredients in pesticides and herbicides. For example, 7-bromo-1H-indazol-5-amine is utilized in the synthesis of compounds with pesticidal or herbicidal properties. lookchem.com The reactivity and structural attributes of these molecules facilitate the design of effective agrochemicals for crop protection. lookchem.com Likewise, 6-bromo-1H-indazol-3-yl-amine and 5-bromo-1H-indazol-3-amine are considered valuable for the development of new agrochemical products. chemimpex.comchemimpex.com

Given these precedents, this compound represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. The specific substitution pattern of the bromine and amine groups could lead to compounds with unique modes of action, potentially overcoming existing resistance mechanisms in pests and weeds. Further research into the synthesis and biological screening of derivatives of this compound is warranted to unlock its full potential in this sector.

Advanced Chemical Biology Probes and Tool Compounds

In the realm of chemical biology, small molecules that can selectively interact with biological targets are invaluable as probes and tool compounds to elucidate complex biological processes. The 1H-indazole-3-amine structure is acknowledged as an effective hinge-binding fragment, crucial for its interaction with protein kinases. nih.gov This characteristic is fundamental to the activity of several kinase inhibitors. nih.gov

While specific research on this compound as a chemical probe is in its early stages, the established role of the broader indazole family in medicinal chemistry provides a strong rationale for its investigation. The strategic placement of the bromine atom at the 3-position and the amine at the 6-position offers a unique template for the design of selective ligands. The bromine atom can serve as a handle for further chemical modification, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups, thereby transforming the core molecule into a versatile chemical probe. Such probes could be instrumental in studying the function and localization of specific proteins within a cellular context, contributing to a deeper understanding of disease pathways.

Future Perspectives in Indazole Chemistry and Biological Applications

The indazole core is a privileged structure in medicinal chemistry and is found in a number of approved drugs. nih.gov The future of indazole chemistry is bright, with ongoing efforts to develop novel synthetic methodologies and to explore new biological applications. For this compound, the future lies in a multidisciplinary approach that combines advanced organic synthesis, computational modeling, and comprehensive biological screening.

Key future research directions for this compound include:

Development of Novel Synthetic Routes: The creation of more efficient and scalable synthetic pathways will be crucial for making this compound and its derivatives more accessible for research and development.

Exploration of Structure-Activity Relationships (SAR): Systematic modification of the this compound scaffold and subsequent biological evaluation will help in identifying key structural features responsible for desired activities.

Investigation as a Kinase Inhibitor: Building upon the known kinase-binding properties of the indazole core, focused studies on this compound as a potential inhibitor of specific kinases implicated in diseases like cancer are highly anticipated.

Application in Probe Development: The synthesis of fluorescently labeled or biotinylated derivatives of this compound could yield powerful tools for chemical biology research.

Expansion into New Therapeutic Areas: While oncology has been a major focus for indazole derivatives, exploring the potential of this compound in other areas such as neurodegenerative diseases, inflammatory conditions, and infectious diseases could reveal novel therapeutic opportunities.

The versatility of the indazole scaffold, combined with the unique substitution pattern of this compound, provides a fertile ground for future scientific exploration with the potential for significant contributions to both basic research and the development of new technologies and therapeutics.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-bromo-1H-indazol-6-amine, and how can purity be validated?

- Methodology : A common approach involves bromination of 1H-indazol-6-amine precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C). Post-synthesis, purity is validated via HPLC (>98% purity threshold) and LC-MS for molecular weight confirmation. Structural characterization employs -/-NMR to confirm substitution patterns and bromine integration . For crystalline derivatives, X-ray crystallography (using SHELX programs) resolves stereochemical ambiguities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- NMR : -NMR identifies aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 5.5–6.0 ppm, broad). -NMR confirms bromine-induced deshielding (~125–135 ppm for C3).

- IR : Stretching frequencies for N-H (3364 cm) and C-Br (533 cm) validate functional groups .

- Mass Spectrometry : HRMS (ESI) matches theoretical molecular weight (212.05 g/mol for CHBrN) .

Q. How does bromination at the 3-position influence the electronic properties of indazole derivatives?

- Methodology : Bromine’s electron-withdrawing effect reduces electron density at C3, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) model charge distribution, while Hammett constants quantify substituent effects. Experimental validation includes comparing reaction rates with non-brominated analogs .

Advanced Research Questions

Q. How can regioselective synthesis of this compound be optimized to minimize isomer formation?

- Methodology : Isomer formation (e.g., 2-bromo vs. 3-bromo) is mitigated by:

- Solvent Control : Polar aprotic solvents (DMF, DMSO) favor bromination at the 3-position due to steric and electronic effects.

- Catalytic Additives : p-Toluenesulfonic acid (p-TSA) enhances regioselectivity in ionic liquid media .

- Chromatographic Separation : Silica gel chromatography resolves isomers, with hexane/ethyl acetate gradients (7:3 to 1:1) .

Q. What strategies resolve contradictions in crystallographic data for brominated indazole derivatives?

- Methodology : Discrepancies in bond angles/positions arise from:

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands for refinement .

- Disorder Modeling : Partial occupancy refinement in software like Olex2 accounts for bromine positional disorder.

- Validation Tools : R < 5% and CheckCIF (IUCr) ensure data reliability .

Q. How does this compound serve as a precursor in kinase inhibitor development?

- Methodology : The bromine atom enables cross-coupling (e.g., Sonogashira, Buchwald-Hartwig) to introduce pharmacophores. Example workflow:

- Step 1 : Suzuki coupling with boronic acids to append aryl groups at C3.

- Step 2 : Amine functionalization at C6 via reductive amination or acylation.

- Bioactivity Screening : Assays (e.g., ATP-binding inhibition in c-Kit kinase) quantify IC values .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

- Methodology :

- HPLC-MS/MS : Detects sub-0.1% impurities (e.g., de-brominated byproducts) using C18 columns and acetonitrile/water gradients.

- Forced Degradation Studies : Acid/thermal stress tests identify labile functional groups.

- QSAR Modeling : Correlates impurity profiles with synthetic conditions (e.g., temperature, catalyst load) .

Key Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.